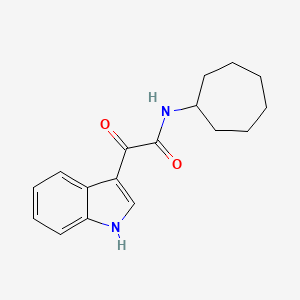

N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide

Beschreibung

N-Cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived compound featuring a glyoxylamide core (2-oxoacetamide) linked to a cycloheptyl group at the N-terminus. Indole-based compounds are recognized as "privileged structures" in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Eigenschaften

IUPAC Name |

N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c20-16(14-11-18-15-10-6-5-9-13(14)15)17(21)19-12-7-3-1-2-4-8-12/h5-6,9-12,18H,1-4,7-8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADKNVQCGGQBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole-3-carboxaldehyde with cycloheptylamine under acidic conditions to form the corresponding Schiff base. This intermediate is then subjected to a cyclization reaction using an appropriate oxidizing agent, such as potassium permanganate, to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring or the cycloheptyl group are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Halogenating agents, nucleophiles; reactions are often conducted in polar solvents at room temperature or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds with different biological activities.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide has been studied for its potential therapeutic applications. Indole derivatives have been recognized for their biological activities, including:

- Anticancer Properties : Research indicates that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .

- Antimicrobial Activity : The compound exhibits potential antimicrobial effects, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

Biological Research

In biological studies, N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide is utilized as a tool to explore molecular interactions and mechanisms of action. Its interactions with specific enzymes or receptors can lead to insights into disease mechanisms and therapeutic targets.

Chemical Synthesis

This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows chemists to modify and create new compounds with potentially enhanced biological activities .

Material Science

N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide is also explored for its applications in developing new materials. Its chemical properties may contribute to innovations in polymer science and nanotechnology.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of indole derivatives, N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide was found to inhibit the growth of several cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Effects

A research project focused on the antimicrobial properties of various indole derivatives included N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide. The results indicated that this compound exhibited notable antibacterial activity against Gram-positive bacteria, highlighting its potential as a new antibiotic agent .

Case Study 3: Anti-inflammatory Mechanisms

In an investigation into anti-inflammatory agents, N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide was tested for its effects on cytokine production in vitro. The findings revealed that the compound significantly reduced pro-inflammatory cytokines, supporting its role in managing inflammatory conditions .

Wirkmechanismus

The mechanism of action of N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The cycloheptyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives

Structural Differences: These analogs replace the cycloheptyl group with adamantane, a rigid polycyclic hydrocarbon known for enhancing lipophilicity and metabolic stability . Biological Activity:

- Compound 5r (N-substituted adamantane derivative) exhibited potent cytotoxicity against HepG2 liver cancer cells (IC50 = 10.56 ± 1.14 µM) and induced apoptosis via caspase-8 activation and PARP cleavage .

- Selectivity : Adamantane derivatives showed higher selectivity for HepG2 over HeLa (cervical) and MCF7 (breast) cancer cells, unlike some cycloheptyl analogs, which may have broader activity .

Table 1: Cytotoxicity of Selected Adamantane Derivatives

| Compound | IC50 (µM) HepG2 | IC50 (µM) HeLa | IC50 (µM) MCF7 |

|---|---|---|---|

| 5r | 10.56 ± 1.14 | >100 | >100 |

| 5f | >100 | 17.65 ± 1.54 | >100 |

Mechanistic Insight : Caspase-8 dependency in apoptosis suggests a death receptor pathway, contrasting with caspase-9-dependent mitochondrial apoptosis seen in other indole derivatives .

Fluorinated Indol-3-yl-Oxoacetamides (e.g., Compound 8)

Structural Differences: Fluorine substitution on the indole ring or aryl amide group enhances binding affinity to cannabinoid receptors (CB2). Biological Activity:

D-24851 (Microtubule Inhibitor)

Structural Differences : Features a pyridinyl-glyoxylamide linked to a chlorobenzyl-indole group.

Biological Activity :

- Potency : Effective against multidrug-resistant tumors (e.g., Yoshida AH13 sarcomas) with curative oral dosing in vivo .

- Mechanism : Binds tubulin at a unique site, avoiding cross-resistance with vinca alkaloids or taxanes .

- Safety : Lacks neurotoxicity, a common issue with microtubule-targeting agents like paclitaxel .

Key Contrast : While D-24851 targets microtubules, N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide’s mechanism remains uncharacterized but may involve apoptotic pathways similar to adamantane derivatives.

N-(4-Fluorobenzyl)-2-(1H-Indol-3-yl)-2-Oxoacetamide

Structural Differences : Substitutes cycloheptyl with a 4-fluorobenzyl group.

Biological Activity :

N-Cyclopropyl-2-(2-Methyl-1H-Indol-3-yl)-2-Oxoacetamide

Structural Differences: Cyclopropyl group introduces steric constraints distinct from cycloheptyl.

Structure-Activity Relationship (SAR) Analysis

- N-Substituent :

- Indole Modifications: 2-Methyl Indole (D-24851): Increases microtubule destabilization . 5-Furan-2-yl Indole: Shifts activity toward cannabinoid receptors .

Table 2: Key SAR Trends

Biologische Aktivität

N-Cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features an indole ring , a structure commonly associated with various biologically active molecules, combined with a cycloheptyl group . This unique combination contributes to its distinct chemical properties and biological activities. The molecular formula is , indicating the presence of two nitrogen atoms in the structure, which are crucial for its biological interactions.

The biological activity of N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The indole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential anti-inflammatory and anticancer effects.

- Receptor Binding : The cycloheptyl group may enhance the compound’s binding affinity to certain receptors, contributing to its biological effects.

Biological Activities

Research indicates that N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide exhibits a range of biological activities:

- Anti-inflammatory Activity : The compound has been studied for its ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a candidate for treating conditions characterized by excessive inflammation .

- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. The mechanism involves interaction with cell cycle-related proteins, which could inhibit tumor growth effectively.

- Antimicrobial Properties : The indole derivatives have shown potential antimicrobial activity, suggesting applications in treating infections .

Comparative Analysis

To better understand the unique properties of N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Cyclohexyl-2-(1H-indol-3-yl)-2-oxoacetamide | Cyclohexyl group | Moderate anti-inflammatory effects |

| N-Cycloheptyl-2-(2,2-diphenylacetamido)-3-(1H-indol-3-yl)propanamide | Additional functional groups | Enhanced anticancer properties |

| Indole derivatives (general) | Varying substituents | Diverse biological activities |

The comparison highlights that while similar compounds exhibit various biological properties, the unique cycloheptyl substitution in this compound may enhance its pharmacological profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide:

- In Vitro Studies : Research demonstrated that this compound significantly inhibited the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies showed a marked reduction in cell viability in MDA-MB-231 breast cancer cells following treatment with this compound.

- In Vivo Studies : Animal models have been utilized to evaluate the anti-inflammatory effects of this compound. Results indicated a reduction in inflammatory markers and improved outcomes in models of acute inflammation .

- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide and target proteins, providing insights into its mechanism of action at the molecular level.

Q & A

Q. Basic

- 13C NMR : The carbonyl group (C=O) of the oxoacetamide moiety appears at δ 160–202 ppm, while the indole C3 carbon resonates at δ 110–116 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with precision <5 ppm error .

- FT-IR : Stretching vibrations at ~1650–1700 cm⁻¹ for amide C=O and ~3250 cm⁻¹ for N-H .

How does the cycloheptyl substituent influence the compound’s bioactivity compared to cyclohexyl analogs in structure-activity relationship (SAR) studies?

Advanced

The cycloheptyl group introduces enhanced lipophilicity and altered steric bulk , which may improve membrane permeability but reduce binding affinity in certain targets. For example:

- Crystallographic data (e.g., N-cyclohexyl analogs) shows that smaller substituents allow tighter packing in hydrophobic pockets .

- Biological assays : Compare IC50 values against cyclohexyl derivatives in enzyme inhibition assays to quantify steric effects.

What computational methods are suitable for modeling the electronic structure of N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide, and how do they correlate with experimental spectroscopic data?

Q. Advanced

- DFT calculations : Use B3LYP/6-311++G(d,p) to optimize geometry and predict vibrational frequencies. Compare computed IR/Raman spectra with experimental data to validate conformational stability .

- HOMO-LUMO analysis : Assess electron distribution to predict reactivity sites (e.g., indole C3 for electrophilic substitution) .

How should researchers address discrepancies between theoretical calculations and experimental crystallographic data in structural analysis?

Q. Advanced

- Refinement protocols : Use SHELXL to iteratively adjust thermal parameters and occupancy factors, especially for disordered cycloheptyl groups .

- Cross-validation : Overlay DFT-optimized structures with X-ray coordinates to identify torsional mismatches (e.g., cycloheptyl ring puckering) .

What challenges arise in determining the crystal structure of this compound, and how can twinning or disorder be resolved?

Q. Advanced

- Twinning : Common in flexible cycloheptyl derivatives. Apply HKLF5 format in SHELXL to deconvolute overlapped reflections .

- Disordered atoms : Use PART and SUMP instructions to model alternative conformations, guided by residual electron density maps .

What in vitro assays are appropriate for evaluating the antimicrobial potential of this compound?

Q. Basic

- Microdilution assays : Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative bacteria using 96-well plates .

- Time-kill kinetics : Monitor bactericidal activity at 2× MIC over 24 hours.

How can researchers systematically modify the indole core to explore bioactivity while maintaining computational tractability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.